An In-depth Technical Guide to 1,4-Oxazepane Hydrochloride: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to 1,4-Oxazepane Hydrochloride: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Oxazepane hydrochloride is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its seven-membered ring structure, containing both oxygen and nitrogen heteroatoms, serves as a versatile scaffold for the synthesis of a variety of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 1,4-Oxazepane hydrochloride, intended to support ongoing research and development efforts.
Chemical Properties and Structure
1,4-Oxazepane hydrochloride is the salt form of the saturated heterocycle 1,4-oxazepane. The hydrochloride salt is often preferred in research and pharmaceutical applications due to its increased stability and solubility in aqueous media.[1]
Structural Information
The chemical structure of 1,4-Oxazepane hydrochloride consists of a seven-membered 1,4-oxazepane ring protonated at the nitrogen atom, with a chloride counter-ion.
-
IUPAC Name: 1,4-oxazepane;hydrochloride[2]
-
CAS Number: 178312-62-4[2]
-
Molecular Formula: C₅H₁₂ClNO[3]
-
SMILES: C1CNCCOC1.Cl[2]
Physicochemical Properties
A summary of the key physicochemical properties of 1,4-Oxazepane hydrochloride is presented in the table below. It is important to note that some of the listed data may correspond to "1,4-oxazepane(SALTDATA: HCl)" which is presumed to be the hydrochloride salt.
| Property | Value | Source(s) |
| Molecular Weight | 137.61 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 174-175 °C | [4] |
| Boiling Point | 66 °C (at 12 Torr) | [4] |
| Solubility | The hydrochloride form enhances its solubility in water.[1] Specific quantitative data is not readily available in the reviewed literature. It is expected to have some solubility in polar organic solvents like methanol and ethanol.[5][6] |
Experimental Protocols
Synthesis of 1,4-Oxazepane Derivatives
While a specific, detailed protocol for the direct synthesis of 1,4-Oxazepane hydrochloride was not found in the reviewed literature, general methods for the synthesis of the 1,4-oxazepane ring system are well-established. These methods can be adapted to produce the free base, which can then be converted to the hydrochloride salt by treatment with hydrochloric acid.
General Procedure for Reductive Amination to form the 1,4-Oxazepane Ring:
This protocol describes a general approach and may require optimization for specific substrates.
Materials:
-
Appropriate aldehyde or ketone precursor (1.0 eq)
-
Appropriate amine precursor (1.0-1.2 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃)) (1.5 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dichloroethane (DCE))
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the aldehyde or ketone precursor in the chosen anhydrous solvent (e.g., DCM at 0.1 M).
-
Add the amine precursor to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with water, a dilute aqueous solution of HCl (if appropriate for the workup), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1,4-oxazepane derivative.
Conversion to Hydrochloride Salt: The purified 1,4-oxazepane free base can be dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or concentrated aqueous HCl) to precipitate the hydrochloride salt, which can then be collected by filtration and dried.
Analytical Methods
A validated analytical method specifically for 1,4-Oxazepane hydrochloride was not identified in the reviewed literature. However, methods for related compounds, such as 1,4-Oxazepan-6-one, can be adapted. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for the analysis of such compounds.
Adaptable HPLC-UV Method for Purity Analysis:
This protocol is based on a method for 1,4-Oxazepan-6-one and would require validation for 1,4-Oxazepane hydrochloride.[7]
Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV-Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting point could be a gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: A wavelength scan should be performed to determine the optimal wavelength for detection. A starting point could be 210 nm.[7]
Sample Preparation:
-
Standard Solution: Prepare a stock solution of 1,4-Oxazepane hydrochloride reference standard at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution in the same diluent.
Biological Activity and Signaling Pathways
While the specific biological activity of 1,4-Oxazepane hydrochloride is not extensively documented, derivatives of the 1,4-oxazepane scaffold have shown activity as dopamine D4 receptor ligands and as inhibitors of the histone methyltransferase G9a (also known as EHMT2).[1][8][9][10] Inhibition of G9a is a promising strategy in cancer therapy as G9a is overexpressed in multiple cancers and is associated with a poorer prognosis.[1]
Plausible Signaling Pathway: G9a Inhibition
G9a is a histone methyltransferase that primarily dimethylates histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. Inhibition of G9a can lead to the reactivation of tumor suppressor genes and a reduction in oncogenic potential. The following diagram illustrates a simplified, plausible signaling pathway affected by a G9a inhibitor like a 1,4-oxazepane derivative.
Figure 1: A plausible signaling pathway illustrating the mechanism of a 1,4-oxazepane-based G9a inhibitor. Inhibition of G9a prevents the methylation of H3K9, leading to the expression of tumor suppressor genes which in turn can inhibit pro-tumorigenic pathways like Wnt signaling.
Conclusion
1,4-Oxazepane hydrochloride presents a valuable scaffold for the development of novel therapeutic agents. This guide has summarized its core chemical and structural properties, provided general experimental protocols for its synthesis and analysis, and explored a potential mechanism of action through the inhibition of G9a. Further research is warranted to fully elucidate its biological activities and to develop specific, validated protocols for its synthesis and analysis to facilitate its application in drug discovery and development.
References
- 1. Inhibition of the H3K9 methyltransferase G9A attenuates oncogenicity and activates the hypoxia signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Oxazepane hydrochloride | C5H12ClNO | CID 23090214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-oxazepane HCl | CymitQuimica [cymitquimica.com]
- 4. 1,4-oxazepane(SALTDATA: HCl)(5638-60-8) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. benchchem.com [benchchem.com]
- 8. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
